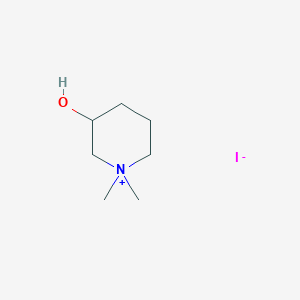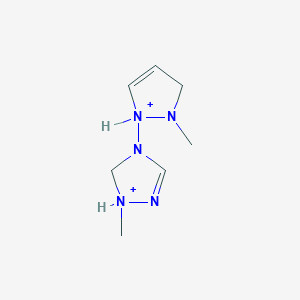
1-Methyl-4-(2-methyl-2,3-dihydro-1H-pyrazol-1-ium-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(2-methyl-2,3-dihydro-1H-pyrazol-1-ium-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(2-methyl-2,3-dihydro-1H-pyrazol-1-ium-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrazolium and triazolium rings through cyclization of appropriate precursors.
Methylation: Introduction of methyl groups via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
1-Methyl-4-(2-methyl-2,3-dihydro-1H-pyrazol-1-ium-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction to lower oxidation states using reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents like ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce lower oxidation state compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 1-Methyl-4-(2-methyl-2,3-dihydro-1H-pyrazol-1-ium-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways to exert its effects.
類似化合物との比較
Similar Compounds
- 1-Methyl-4-(2-methyl-2,3-dihydro-1H-pyrazol-1-yl)-4,5-dihydro-1H-1,2,4-triazole
- 1-Methyl-4-(2-methyl-2,3-dihydro-1H-pyrazol-1-yl)-4,5-dihydro-1H-1,2,4-triazolium chloride
Uniqueness
1-Methyl-4-(2-methyl-2,3-dihydro-1H-pyrazol-1-ium-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium is unique due to its specific combination of pyrazolium and triazolium rings, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
90499-66-4 |
|---|---|
分子式 |
C7H15N5+2 |
分子量 |
169.23 g/mol |
IUPAC名 |
1-methyl-4-(2-methyl-1,3-dihydropyrazol-1-ium-1-yl)-1,5-dihydro-1,2,4-triazol-1-ium |
InChI |
InChI=1S/C7H13N5/c1-9-7-11(6-8-9)12-5-3-4-10(12)2/h3,5-6H,4,7H2,1-2H3/p+2 |
InChIキー |
QCEVDHQRUKXWHS-UHFFFAOYSA-P |
正規SMILES |
C[NH+]1CN(C=N1)[NH+]2C=CCN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene](/img/structure/B14360902.png)
![2-[2-[2-(2-Bromoacetyl)oxyethoxy]ethoxy]ethyl 2-bromoacetate](/img/structure/B14360916.png)
![4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine](/img/structure/B14360918.png)
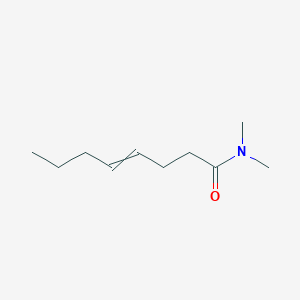
![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline](/img/structure/B14360929.png)
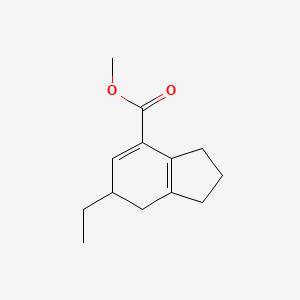
![Hexakis[(trifluoromethyl)selanyl]ethane](/img/structure/B14360936.png)


![4-[Bis(2-hydroxyethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360946.png)
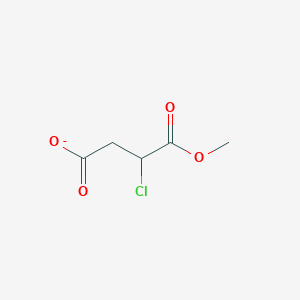
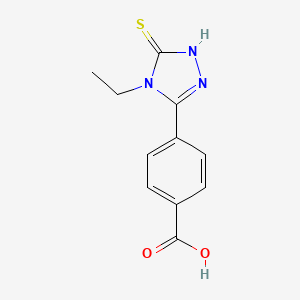
![Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]-](/img/structure/B14360976.png)
